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Compound of Interest

Compound Name: 4-Octen-3-one

Cat. No.: B12715461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the α,β-

unsaturated ketone, (E)-4-Octen-3-one. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable

resource for the structural elucidation and characterization of this compound. The information is

presented with clarity and detail to support research and development in the chemical and

pharmaceutical sciences.

Spectroscopic Data Summary
The spectroscopic data for (E)-4-Octen-3-one is summarized in the following tables, providing

a clear and concise reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

While a complete experimental ¹H NMR spectrum with detailed coupling constants is not

readily available in public databases, the expected chemical shifts can be predicted based on

the structure of (E)-4-Octen-3-one. Protons adjacent to the carbonyl group and those on the

carbon-carbon double bond are of particular interest.
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Proton
Predicted Chemical Shift
(δ) ppm

Multiplicity

H-2 2.5 - 2.7 Quartet

H-1 1.0 - 1.2 Triplet

H-4 6.0 - 6.2 Doublet of Triplets

H-5 6.7 - 6.9 Doublet of Triplets

H-6 2.1 - 2.3 Multiplet

H-7 1.4 - 1.6 Multiplet

H-8 0.9 - 1.0 Triplet

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides a detailed look at the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom. The data

presented below is referenced from a peer-reviewed publication and was recorded in

deuterated chloroform (CDCl₃).

Carbon Atom Chemical Shift (δ) ppm

C-1 8.2

C-2 34.5

C-3 (C=O) 201.0

C-4 132.0

C-5 145.5

C-6 26.5

C-7 22.5

C-8 13.9
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Infrared (IR) Spectroscopy
The IR spectrum of (E)-4-Octen-3-one exhibits characteristic absorption bands that correspond

to the vibrational frequencies of its functional groups. The most prominent feature is the strong

absorption from the carbonyl group, which is conjugated with the carbon-carbon double bond.

Wavenumber (cm⁻¹) Assignment

~2965 C-H (sp³) stretch

~1695 C=O (α,β-unsaturated ketone) stretch

~1635 C=C stretch

~975 C-H bend (trans-alkene)

Mass Spectrometry (MS)
The electron ionization mass spectrum of (E)-4-Octen-3-one provides information about its

molecular weight and fragmentation pattern, which is crucial for confirming its structure. The

molecular ion peak and several key fragment ions are summarized below.

m/z Relative Intensity (%) Possible Fragment

126 15 [M]⁺ (Molecular Ion)

97 100 [M - C₂H₅]⁺

69 85 [M - C₄H₇O]⁺ or [C₅H₉]⁺

55 50 [C₄H₇]⁺

41 70 [C₃H₅]⁺

29 60 [C₂H₅]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of purified (E)-4-Octen-3-one in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 0-12 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Parameters:

Spectral Width: 0-220 ppm

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds
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Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Procedure:

Acquire a background spectrum of the clean KBr/NaCl plates.

Place the sample in the spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

Carrier Gas: Helium at a constant flow rate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12715461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane).

Temperature Program:

Initial Temperature: 50°C, hold for 2 minutes.

Ramp: Increase to 250°C at a rate of 10°C/minute.

Final Hold: Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-350.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of (E)-4-
Octen-3-one. For further, more detailed analysis, it is recommended to consult the primary

literature and spectral databases.

To cite this document: BenchChem. [Spectroscopic Analysis of (E)-4-Octen-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12715461#spectroscopic-data-of-4-octen-3-one-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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